![molecular formula C7H12ClF2N3 B13467070 {[3-(difluoromethyl)-1-methyl-1H-pyrazol-4-yl]methyl}(methyl)aminehydrochloride](/img/structure/B13467070.png)
{[3-(difluoromethyl)-1-methyl-1H-pyrazol-4-yl]methyl}(methyl)aminehydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
{[3-(difluoromethyl)-1-methyl-1H-pyrazol-4-yl]methyl}(methyl)amine hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a pyrazole ring substituted with a difluoromethyl group and a methyl group, along with a methylamine moiety, making it a versatile molecule for research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of {[3-(difluoromethyl)-1-methyl-1H-pyrazol-4-yl]methyl}(methyl)amine hydrochloride typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate precursors to form the pyrazole ring. This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Introduction of the Difluoromethyl Group: The difluoromethyl group can be introduced via a halogenation reaction, where a suitable difluoromethylating agent is used.
Methylation: The methyl group is introduced through a methylation reaction, often using methyl iodide or dimethyl sulfate.
Formation of the Methylamine Moiety:
Industrial Production Methods
Industrial production of {[3-(difluoromethyl)-1-methyl-1H-pyrazol-4-yl]methyl}(methyl)amine hydrochloride may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high yield and purity.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methylamine moiety, leading to the formation of imines or oximes.
Reduction: Reduction reactions can convert the pyrazole ring or the difluoromethyl group to their respective reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the methylamine group, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.
Major Products
Oxidation: Imines, oximes, and carboxylic acids.
Reduction: Reduced pyrazole derivatives and difluoromethylated compounds.
Substitution: Various substituted amines and pyrazole derivatives.
科学的研究の応用
Chemistry
In chemistry, {[3-(difluoromethyl)-1-methyl-1H-pyrazol-4-yl]methyl}(methyl)amine hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with various biological targets makes it useful in studying enzyme mechanisms and protein-ligand interactions.
Medicine
In medicine, {[3-(difluoromethyl)-1-methyl-1H-pyrazol-4-yl]methyl}(methyl)amine hydrochloride is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound is used in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
作用機序
The mechanism of action of {[3-(difluoromethyl)-1-methyl-1H-pyrazol-4-yl]methyl}(methyl)amine hydrochloride involves its interaction with specific molecular targets. The difluoromethyl group enhances its binding affinity to certain enzymes and receptors, while the pyrazole ring provides structural stability. The methylamine moiety allows for hydrogen bonding and electrostatic interactions, facilitating its biological activity.
類似化合物との比較
Similar Compounds
- {[3-(trifluoromethyl)-1-methyl-1H-pyrazol-4-yl]methyl}(methyl)amine hydrochloride
- {[3-(chloromethyl)-1-methyl-1H-pyrazol-4-yl]methyl}(methyl)amine hydrochloride
- {[3-(bromomethyl)-1-methyl-1H-pyrazol-4-yl]methyl}(methyl)amine hydrochloride
Uniqueness
Compared to similar compounds, {[3-(difluoromethyl)-1-methyl-1H-pyrazol-4-yl]methyl}(methyl)amine hydrochloride exhibits unique properties due to the presence of the difluoromethyl group. This group enhances its lipophilicity and metabolic stability, making it a valuable compound for various applications.
特性
分子式 |
C7H12ClF2N3 |
|---|---|
分子量 |
211.64 g/mol |
IUPAC名 |
1-[3-(difluoromethyl)-1-methylpyrazol-4-yl]-N-methylmethanamine;hydrochloride |
InChI |
InChI=1S/C7H11F2N3.ClH/c1-10-3-5-4-12(2)11-6(5)7(8)9;/h4,7,10H,3H2,1-2H3;1H |
InChIキー |
XVTFRDCJXPHCRI-UHFFFAOYSA-N |
正規SMILES |
CNCC1=CN(N=C1C(F)F)C.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Thiabicyclo[3.1.0]hexan-1-amine hydrochloride](/img/structure/B13466990.png)
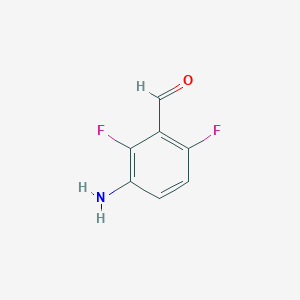
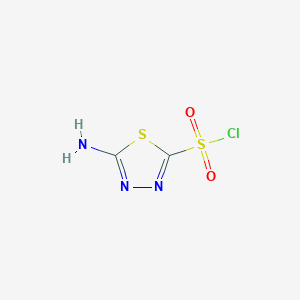
![Methyl bicyclo[4.2.0]octa-1,3,5-triene-3-carboxylate](/img/structure/B13467002.png)
![6-Bromoimidazo[1,2-b]pyridazine-8-carboxylic acid](/img/structure/B13467003.png)
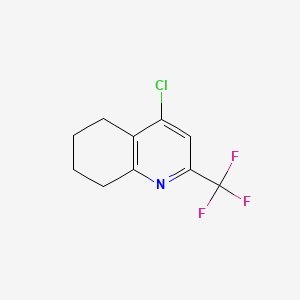

![4-{[Ethyl(methyl)amino]methyl}benzoic acid hydrochloride](/img/structure/B13467028.png)
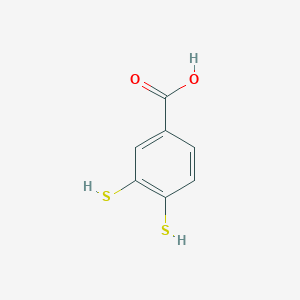
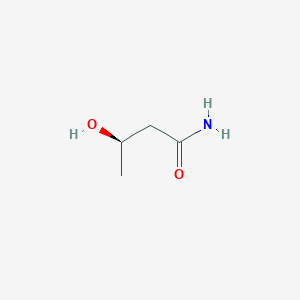

![3-Oxa-5-azatricyclo[6.1.1.0,1,5]decan-4-one](/img/structure/B13467050.png)


